molecular formula C23H17N3O2 B13417910 Perampanel amide

Perampanel amide

Cat. No.: B13417910
M. Wt: 367.4 g/mol
InChI Key: QWXWKENPMNTMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perampanel amide is a research chemical of interest for investigating excitatory neurotransmission in the central nervous system. Its core research value lies in its action as a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . AMPA receptors are the principal mediators of fast synaptic excitation in the brain, and their overactivation is implicated in neuronal hyperexcitability . By binding to an allosteric site on these receptors, this compound inhibits AMPA-induced intracellular calcium influx, thereby reducing neuronal excitation without competing with the natural agonist, glutamate . This mechanism is a key tool for probing pathways related to synaptic plasticity and neuronal synchronization. The primary research applications for this compound are in the field of neuroscience, particularly in the study of conditions characterized by excessive neuronal firing. Preclinical studies on related compounds have demonstrated broad-spectrum activity in various models of neuronal excitability . Furthermore, research suggests that AMPA receptor blockade can influence amyloid beta pathology, indicating potential utility in studying neurodegenerative disease pathways . Researchers utilize this compound to explore the role of glutamatergic signaling in various experimental contexts. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzamide

InChI

InChI=1S/C23H17N3O2/c24-22(27)19-11-5-4-10-18(19)20-14-16(21-12-6-7-13-25-21)15-26(23(20)28)17-8-2-1-3-9-17/h1-15H,(H2,24,27)

InChI Key

QWXWKENPMNTMCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C(=O)N)C4=CC=CC=N4

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Perampanel Amide

Targeted Synthesis Pathways for Perampanel (B3395873) Amide

The established synthesis of Perampanel involves a multi-step approach where the pyridinone core is constructed and subsequently functionalized. Key transformations include the formation of the N-phenyl bond at the pyridinone nitrogen and the introduction of the cyanophenyl group at the C3 position, often through catalyzed cross-coupling reactions. newdrugapprovals.org

Strategic Considerations for Amide Bond Formation

The primary "amide" bond formation in the context of the fully assembled Perampanel molecule is the C-N bond linking the pyridinone nitrogen to a phenyl group. The strategic approach to this bond is typically a late-stage N-arylation of a pre-formed pyridinone intermediate. This method avoids the complexities of carrying the N-phenyl group through the initial pyridinone ring synthesis.

One of the pivotal reactions is the copper-catalyzed N-arylation of the 3-(2-cyanophenyl)-5-(2-pyridyl)-2(1H)-pyridone intermediate with phenylboronic acid. google.com This reaction, a variant of the Chan-Lam coupling, is advantageous as it proceeds under relatively mild conditions and is tolerant of various functional groups present in the molecule. organic-chemistry.org The choice of a copper catalyst is crucial for selectively promoting N-arylation over potential O-arylation of the tautomerizable pyridinone. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of Perampanel are highly dependent on the conditions of the key catalytic steps. For the Suzuki-Miyaura coupling, optimization involves careful selection of the palladium catalyst, base, and solvent. For instance, a process described in a patent application utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst with potassium carbonate as the base in N,N-dimethylformamide (DMF) at elevated temperatures (115-125°C) to achieve a good yield (78 g from 100 g of the bromo-precursor). newdrugapprovals.org The use of microwave-assisted organic synthesis (MAOS) is another modern approach to optimize Suzuki couplings, often leading to significantly reduced reaction times and increased yields. researchgate.net

For the copper-catalyzed N-arylation, reaction parameters such as the choice of copper salt (e.g., copper acetate), base (e.g., triethylamine), and solvent (e.g., methylene chloride) are critical. google.com The reaction is typically run at room temperature, which is beneficial for maintaining the integrity of the complex molecule. organic-chemistry.org The optimization aims to maximize the rate and selectivity of N-arylation while minimizing side reactions. organic-chemistry.org

Table 2: Example of Optimized Reaction Conditions

ReactionCatalystBaseSolventTemperatureReference
Suzuki-Miyaura CouplingPalladium tetrakisPotassium carbonateN,N-dimethylformamide115-125°C newdrugapprovals.org
N-ArylationCopper(II) acetateTriethylamineMethylene chlorideRoom Temperature google.com

Development of Novel Synthetic Routes to Perampanel Amide Chemotypes

Research into the synthesis of pyridinones and related N-heterocycles is ongoing, with a focus on improving efficiency, sustainability, and access to diverse analogues. These advancements are applicable to the synthesis of Perampanel and its chemotypes.

Exploration of Sustainable and Efficient Amidation Reactions

Modern synthetic chemistry emphasizes the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. jocpr.comnih.gov In the context of Perampanel synthesis, this can be applied by developing one-pot or multicomponent reactions to construct the pyridinone core. nih.govacs.org For example, metal-free cascade reactions for the formation of C-C and C-N bonds to build 3-cyano-2-pyridones have been reported, offering an environmentally benign alternative to some traditional methods. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of Perampanel. Beyond the cornerstone palladium and copper catalysts, research continues into new catalytic systems for C-N and C-C bond formation.

For the N-arylation step, alternative methods using diaryliodonium salts in the presence of a copper(I) catalyst have been shown to facilitate the reaction at room temperature with high yields and very short reaction times. organic-chemistry.org This approach enhances the electrophilicity of the arylating agent, leading to more efficient catalysis.

In the broader field of C-N bond formation on pyridine (B92270) rings, various catalytic strategies are being explored. These include photoredox and electrochemical methods, which use light or electricity to drive reactions, offering sustainable alternatives to traditional chemical reagents. virginia.edu These cutting-edge catalytic methods hold the potential to further streamline the synthesis of complex molecules like Perampanel.

Stereoselective Synthesis Considerations for this compound Analogues

While Perampanel and its direct amide analogue are achiral molecules, the development of novel therapeutic agents often involves the introduction of chiral centers to enhance efficacy or modify pharmacokinetic properties. The stereoselective synthesis of analogues of this compound would therefore be a critical step in the exploration of its chemical space. The core pyridinone scaffold presents opportunities for the introduction of chirality, which can be achieved through several strategic approaches.

Asymmetric synthesis of substituted pyridinones can be approached through the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials. For instance, a chiral auxiliary attached to the nitrogen of the pyridinone ring could direct the stereoselective addition of substituents. Alternatively, transition-metal-catalyzed asymmetric reactions, such as enantioselective C-H activation or cross-coupling reactions, could be employed to introduce chiral centers with high enantiomeric excess.

Another viable strategy involves the diastereoselective synthesis where a pre-existing stereocenter in one of the coupling partners influences the creation of a new stereocenter. For example, a chiral boronic ester could be used in a Suzuki-Miyaura coupling to introduce a stereocenter on one of the aryl rings. The choice of ligand for the palladium catalyst can also be crucial in inducing stereoselectivity.

Stereoselective StrategyDescriptionKey Reagents/CatalystsPotential Chiral Introduction Point
Chiral AuxiliaryA removable chiral group is attached to the molecule to direct a stereoselective reaction.Evans auxiliaries, Oppolzer's sultamNitrogen of the pyridinone ring
Chiral CatalysisA chiral catalyst is used to create a chiral environment for the reaction.Chiral phosphine ligands (e.g., BINAP) with a palladium catalystAryl-aryl bond formation
Substrate-Controlled DiastereoselectionA stereocenter already present in a starting material directs the formation of a new stereocenter.Enantiopure boronic esters or aryl halidesSubstituents on the aryl rings

Synthesis of Isotopically Labeled this compound for Advanced Mechanistic Studies

The synthesis of isotopically labeled compounds is essential for a variety of advanced studies, including in vivo imaging (PET scans), metabolic fate determination, and mechanistic investigations of drug-receptor interactions. For this compound, isotopic labels such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), or Hydrogen-3 (³H) could be incorporated into its structure.

The introduction of these labels typically involves the use of a labeled precursor at a late stage of the synthesis to maximize the incorporation of the expensive isotope. For this compound, several strategies for isotopic labeling are feasible. For instance, a ¹⁴C label could be introduced via a labeled 2-cyanophenylboronic acid derivative in the final Suzuki-Miyaura coupling step. Alternatively, the phenyl ring at the 1-position of the pyridinone could be introduced using a labeled aniline precursor.

For PET imaging applications, a short-lived positron-emitting isotope like Carbon-11 (¹¹C) would be required. The synthesis of [¹¹C]this compound could potentially be achieved by the rapid methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

IsotopePurposePotential Labeled PrecursorSynthetic Approach
¹⁴CMetabolism and pharmacokinetic studies[¹⁴C]2-cyanophenylboronic acidSuzuki-Miyaura coupling
¹³CNMR-based mechanistic studies[¹³C₆]AnilineFormation of the pyridinone core
¹¹CPET imagingA desmethyl precursor¹¹C-methylation
³HReceptor binding assaysTritiated water (³H₂O)Catalytic hydrogen isotope exchange

Investigation of Potential Side Reactions and Byproduct Formation during this compound Synthesis

The synthesis of this compound, like that of Perampanel itself, heavily relies on palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction. While these reactions are powerful tools for C-C bond formation, they are not without potential side reactions and byproduct formation that can complicate purification and reduce yields.

A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid or ester, leading to the formation of a biphenyl byproduct from the boronic acid starting material. This is often promoted by the presence of oxygen and can be minimized by maintaining an inert atmosphere. Another significant side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, resulting in an unreacted starting material and reduced product yield.

Furthermore, impurities can arise from the catalyst system itself. For example, when using phosphine-based ligands such as triphenylphosphine, phenyl groups from the ligand can sometimes be transferred to the product, leading to phenylated impurities. The choice of base and solvent can also influence the reaction pathway and the formation of byproducts. Careful optimization of reaction conditions is therefore crucial for a clean and efficient synthesis.

Side Reaction/ByproductDescriptionContributing FactorsMitigation Strategies
HomocouplingDimerization of the boronic acid reagent.Presence of oxygen, high catalyst loading.Maintaining an inert atmosphere (e.g., argon or nitrogen).
ProtodeboronationReplacement of the boronic acid group with hydrogen.Aqueous basic conditions, elevated temperatures.Use of anhydrous solvents, careful choice of base.
Ligand-derived ImpuritiesIncorporation of fragments from the phosphine ligand into the product.Use of arylphosphine ligands like PPh₃.Use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Incomplete ReactionUnreacted starting materials remaining in the product mixture.Insufficient catalyst activity, poor substrate solubility.Optimization of catalyst, solvent, and temperature.

Advanced Structural Characterization and Spectroscopic Analysis of Perampanel Amide

Elucidation of Molecular Structure and Conformation of Perampanel (B3395873) Amide

The definitive identification and structural elucidation of Perampanel Amide are accomplished through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is fundamental for the unambiguous structural confirmation of this compound and for distinguishing it from the parent drug, Perampanel. While specific spectral data for this impurity is not widely published, forced degradation studies confirm its characterization by NMR. researchgate.net The expected ¹H and ¹³C NMR spectral features can be inferred based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex aromatic signals corresponding to the protons on the phenyl, pyridone, and pyridine (B92270) rings. Key distinguishing features would include the appearance of two broad singlets in the downfield region (typically δ 7-8.5 ppm) corresponding to the primary amide (-CONH₂) protons. The chemical shifts of adjacent aromatic protons on the benzamide (B126) ring would also differ from those on the benzonitrile (B105546) ring of Perampanel due to the change in the electronic nature of the substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides definitive evidence of the nitrile-to-amide conversion. The characteristic signal for the nitrile carbon (C≡N) in Perampanel, typically found around δ 118-120 ppm, would be absent in the spectrum of this compound. It would be replaced by a new signal for the amide carbonyl carbon (C=O) in the highly deshielded region of the spectrum, generally between δ 165-175 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound.

Molecular Weight Confirmation: The chemical formula for this compound is C₂₃H₁₇N₃O₂. synzeal.comacanthusresearch.com High-resolution mass spectrometry (HRMS) can confirm this composition with high accuracy. The nominal molecular weight is 367.4 g/mol . synzeal.comsynzeal.com In electrospray ionization (ESI) mass spectrometry, conducted in positive ion mode, this compound is expected to be detected primarily as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 368.4. This is distinct from Perampanel (C₂₃H₁₅N₃O, MW ≈ 349.4 g/mol ), which shows an [M+H]⁺ ion at m/z ≈ 350.1. nih.gov

Table 1: Molecular Identity of Perampanel vs. This compound
CompoundMolecular FormulaMolecular Weight (g/mol)Expected [M+H]⁺ (m/z)
PerampanelC₂₃H₁₅N₃O349.39~350.4
This compoundC₂₃H₁₇N₃O₂367.41~368.4

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the functional group transformation from nitrile to amide. The IR spectrum of this compound is characterized by the absence of the sharp, medium-intensity nitrile (C≡N) stretching vibration, which is a prominent feature in the spectrum of Perampanel (observed around 2214-2227 cm⁻¹). google.com In its place, the spectrum of this compound exhibits distinctive bands for the primary amide group:

N-H Stretching: Two medium-intensity bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the N-H bonds. ucla.edu

Amide I Band (C=O Stretch): A strong, intense absorption between 1690-1630 cm⁻¹, characteristic of the carbonyl stretch. ucla.edu

Amide II Band (N-H Bend): A medium-intensity absorption around 1650-1590 cm⁻¹.

Table 2: Key Differentiating IR Absorptions
Functional GroupCharacteristic Absorption (cm⁻¹)PerampanelThis compound
Nitrile (C≡N) Stretch2260 - 2220PresentAbsent
Amide (N-H) Stretch3500 - 3300AbsentPresent (two bands)
Amide I (C=O) Stretch1690 - 1630AbsentPresent (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound possesses the same core chromophores as Perampanel, including the bipyridone system and phenyl rings. Therefore, its UV-Vis spectrum is expected to be broadly similar, showing strong absorbance in the UV region. However, the conversion of the electron-withdrawing nitrile group to a less strongly withdrawing amide group may cause slight shifts (hypsochromic or bathochromic) in the positions of the absorption maxima (λₘₐₓ) and changes in molar absorptivity. Studies on Perampanel have shown that its UV-Vis spectrum is sensitive to pH, a property likely shared by this compound. mdpi.com

Crystallographic Analysis of this compound for Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact data on bond lengths, bond angles, and the torsional angles that define the molecule's conformation. It also reveals the packing arrangement of molecules in the crystal lattice and details of intermolecular interactions like hydrogen bonding.

As of this writing, there is no publicly available crystallographic data for this compound. Such studies are rarely performed for minor impurities. However, if a single crystal were to be analyzed, it would provide invaluable information. For instance, it would reveal the planarity of the pyridone ring, the relative orientation of the various aromatic rings, and the specific hydrogen bonding network established by the primary amide group, which would be crucial in understanding its physical properties.

Chiral Purity Determination and Enantiomeric Excess Measurement of this compound

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images, known as enantiomers. Perampanel is a known achiral molecule, meaning it does not possess a stereocenter and is superimposable on its mirror image. researchgate.net

A structural examination of this compound (2-(6'-oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzamide) confirms that it is also an achiral compound. The hydrolysis of the nitrile group to an amide does not create any chiral centers. Consequently, this compound exists as a single, achiral structure and does not have enantiomers. Therefore, the concepts of chiral purity and enantiomeric excess are not applicable to this compound.

Assessment of Polymorphism and Amorphous Forms of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of a compound have the same chemical composition but different internal crystal structures, which can lead to variations in physical properties such as solubility, stability, and melting point. The parent drug, Perampanel, is known to exist in several different crystalline polymorphic forms, which have been extensively characterized by techniques like X-ray powder diffraction (XRPD). google.comgoogle.com

While this compound could theoretically exist in different polymorphic or amorphous forms, no studies on the solid-state forms of this specific impurity have been reported in the scientific literature. The investigation of polymorphism is a critical part of drug development for an active pharmaceutical ingredient, but it is not typically performed for minor impurities unless they are shown to adversely affect the stability or crystal habit of the final drug product.

Information regarding the metabolic and degradation pathways of the chemical compound “this compound” is not available in publicly accessible scientific literature.

Extensive searches for data concerning the metabolic and degradation pathways of the specific chemical compound "this compound" have not yielded the detailed information required to construct a scientifically accurate article based on the provided outline.

"this compound" (CAS 380919-34-6) is identified as a known impurity and a degradation product of the anti-epileptic drug Perampanel. Its chemical structure, C23H17N3O2, indicates that it is formed through the hydrolysis of the nitrile group (C≡N) present in the parent molecule, Perampanel, to a primary amide (-CONH2). This transformation has been noted to occur under forced degradation conditions, such as acid and base hydrolysis.

However, there is a significant lack of specific scientific studies detailing the metabolic fate of this compound itself. The available research predominantly focuses on the metabolism of the parent drug, Perampanel, which is primarily metabolized through oxidation by Cytochrome P450 enzymes (mainly CYP3A4 and CYP3A5) followed by glucuronidation.

Consequently, no information could be retrieved for the following sections as they pertain specifically to "this compound":

Metabolic and Degradation Pathways of Perampanel Amide

In Vivo Metabolic Fate of Perampanel (B3395873) Amide (Preclinical Animal Models):

Comparative Metabolic Profiling of Perampanel Amide Versus Perampanel

Without dedicated studies on the biotransformation and pharmacokinetic profile of this compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, it is not possible to provide the requested article at this time.

Influence of Enzyme Induction or Inhibition on Perampanel Metabolism

The metabolism of perampanel is significantly influenced by the activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. nih.govdrugbank.comdovepress.com These enzymes are responsible for the primary oxidative metabolism of perampanel. nih.govresearchgate.net Consequently, co-administration of drugs that induce or inhibit these enzymes can alter perampanel's plasma concentration and clearance.

Enzyme Induction:

Strong inducers of CYP3A4, such as the antiepileptic drugs carbamazepine (B1668303), phenytoin (B1677684), and oxcarbazepine (B1677851), have been shown to significantly increase the apparent oral clearance of perampanel. nih.goveuropa.eu This leads to a reduction in perampanel plasma concentrations. For instance, carbamazepine can reduce perampanel levels by as much as 67%, while phenytoin and oxcarbazepine can cause a reduction of about 50%. dovepress.comnih.gov The half-life of perampanel, which is typically around 105 hours, can be shortened to approximately 25 hours when co-administered with a strong CYP3A4 inducer like carbamazepine. nih.goveuropa.eu Other inducers, such as topiramate, have a less pronounced effect, reducing the area under the plasma concentration-time curve (AUC) by about 20%. dovepress.com The use of perampanel with potent CYP3A inducers like rifampin is generally not recommended. wikipedia.org

Enzyme Inhibition:

Conversely, inhibitors of CYP3A enzymes can decrease the metabolism of perampanel, leading to increased plasma concentrations. A study involving the co-administration of perampanel with the strong CYP3A inhibitor ketoconazole (B1673606) resulted in an approximate 20% increase in perampanel's AUC. nih.gov However, the study design, particularly the short duration of co-administration relative to perampanel's long half-life, may have underestimated the full extent of the interaction. nih.gov In silico simulations suggest that chronic administration of potent CYP3A inhibitors could lead to a more significant, potentially more than two-fold, increase in perampanel exposure. nih.gov Other drugs known to inhibit CYP3A, such as certain oral contraceptives, may also be affected by high doses of perampanel, which can enhance the metabolism of the progesterone (B1679170) component. nih.gov

The following table summarizes the effects of various enzyme-inducing and inhibiting agents on perampanel metabolism:

Interacting Agent Effect on Perampanel Metabolism Impact on Perampanel Plasma Concentration Reference(s)
Enzyme Inducers
Carbamazepine Strong CYP3A4 Induction Decreased by ~67% dovepress.comnih.goveuropa.eu
Phenytoin CYP3A4 Induction Decreased by ~50% dovepress.comnih.govopenaccessjournals.com
Oxcarbazepine CYP3A4 Induction Decreased by ~50% dovepress.comnih.gov
Topiramate Weak CYP3A4 Induction Decreased by ~20% dovepress.com
Enzyme Inhibitors
Ketoconazole CYP3A Inhibition Increased by ~20% nih.gov

Chemical Stability and Degradation Pathways of Perampanel

The chemical stability of perampanel has been investigated under various stress conditions to identify potential degradation pathways and products.

Investigation of Hydrolytic and Oxidative Degradation under Controlled Conditions

Forced degradation studies have been conducted on perampanel according to International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net These studies involve exposing the drug substance to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light. nih.govresearchgate.net

Perampanel has been found to be susceptible to degradation under acidic and oxidative conditions. researchgate.netresearchgate.net Significant degradation was observed when perampanel was subjected to acid hydrolysis. researchgate.net Similarly, exposure to peroxide, an oxidizing agent, also resulted in considerable degradation. researchgate.net In contrast, perampanel demonstrated stability under thermal and photolytic stress conditions. researchgate.netresearchgate.net

Identification of Degradation Products and Impurities Relevant to Perampanel Synthesis or Storage

Forced degradation studies have led to the identification of several degradation products and impurities of perampanel. nih.govresearchgate.net Under acidic and basic hydrolysis, a primary degradation product, referred to as compound 1, is formed. researchgate.net Oxidative degradation with peroxide leads to the formation of a different major impurity, designated as compound 2. researchgate.net These degradation products have been characterized using techniques such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

It has been noted that two main degradation products arise from the oxidation of the C14 and N21 positions within the perampanel molecule under acidic and oxidative conditions. researchgate.net A specific degradation product, 2-(6'-oxo-1'-Phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzamide, has been identified. pharmaffiliates.com

The table below lists identified degradation products and impurities of perampanel:

Degradation Condition Identified Product/Impurity Molecular Formula Reference(s)
Acid/Base Hydrolysis Degradation Product A C23H17N3O2 researchgate.net
Oxidative Degradation Degradation Product B C23H15N3O2 researchgate.net
Synthesis/Degradation 2-(6'-oxo-1'-Phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzamide C23H17N3O2 pharmaffiliates.com

Note: The molecular formulas are as reported in the cited sources.

Kinetics and Mechanism of Degradation Reactions

While detailed kinetic and mechanistic studies for the degradation of "this compound" are not available, the information on perampanel provides some insights. The degradation of perampanel under acidic and oxidative conditions suggests that the molecule is susceptible to hydrolysis of the nitrile group and oxidation at specific sites. researchgate.netresearchgate.net

The formation of 2-(6'-oxo-1'-Phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzamide from perampanel indicates the hydrolysis of the cyanophenyl group to a benzamide (B126) group. This reaction is a common pathway for the degradation of nitrile-containing compounds under hydrolytic conditions.

The oxidative degradation likely involves the addition of oxygen to the perampanel molecule, as suggested by the molecular formula of the degradation product. researchgate.net The specific mechanism of oxidation of the C14 and N21 positions would require further detailed investigation.

Preclinical Pharmacological Activity and Mechanistic Studies of Perampanel Amide

In Vitro Neuropharmacological Profiling of Perampanel (B3395873) Amide

There is no available data on the in vitro neuropharmacological profile of "Perampanel amide."

Assessment of Ionotropic Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Antagonistic Activity

No studies were found that assess the AMPA receptor antagonistic activity of "this compound." For the parent compound, Perampanel, in vitro functional assays have demonstrated potent inhibition of AMPA-induced increases in intracellular calcium in rat cortical neurons, with reported IC50 values of approximately 66-93 nM. fda.govtandfonline.comtandfonline.com

Ligand-Binding Affinity Studies to AMPA Receptors

There are no published ligand-binding affinity studies for "this compound." In contrast, radiolabeled [3H]perampanel has been shown to bind to a single high-affinity site in rat forebrain membranes with a dissociation constant (Kd) of 59.8 ± 5.2 nM. tandfonline.comtandfonline.comnih.gov Studies have indicated that Perampanel does not displace [3H]AMPA binding, suggesting a non-competitive mechanism of action. tandfonline.comtandfonline.com

Electrophysiological Characterization of AMPA Receptor Modulation by this compound

The electrophysiological effects of "this compound" on AMPA receptors have not been characterized in the available literature. Electrophysiological studies on Perampanel have shown that it selectively inhibits AMPA receptor-mediated synaptic transmission. In rat hippocampal slices, Perampanel inhibited field excitatory postsynaptic potentials (EPSPs) with an IC50 of 0.23 µM. ucdavis.edu Whole-cell voltage-clamp studies in cultured rat hippocampal neurons further confirmed that Perampanel blocks AMPA receptor currents in a non-competitive manner. ucdavis.edu

Specificity and Selectivity Studies Against Other Neurotransmitter Receptors (e.g., NMDA Receptors, Kainate Receptors)

No data exists regarding the specificity and selectivity of "this compound" for other neurotransmitter receptors. Perampanel itself has demonstrated high selectivity for AMPA receptors, showing no significant effect on NMDA or kainate receptor-mediated responses in various in vitro assays. tandfonline.comnih.govucdavis.edu

Investigation of this compound in Preclinical Models of Neuronal Excitability

There are no published investigations of "this compound" in preclinical models of neuronal excitability.

Cellular Models of Epileptiform Activity

The effects of "this compound" in cellular models of epileptiform activity have not been reported. The parent compound, Perampanel, has been shown to reduce epileptiform activity in in vitro models. nih.gov For instance, it has been demonstrated to suppress spontaneous epileptiform activity in human focal cortical dysplasia brain slices. researchgate.net

Organotypic Slice Culture Models of Hyperexcitability

Organotypic slice cultures are a valuable ex vivo tool for studying neuronal networks in a more intact system than dissociated cell cultures. plos.org These cultures, often prepared from the hippocampus or cortex, maintain the three-dimensional structure and local synaptic circuitry of the brain region. plos.orgresearchgate.net They can be maintained in culture for several weeks, during which they establish a stable phenotype that closely resembles the adult state. frontiersin.org

In the context of hyperexcitability, a hallmark of epilepsy, these slice cultures can be used to model seizure-like activity. Researchers can induce hyperexcitability through various means, such as the application of convulsant agents like picrotoxin. researchgate.net This allows for the investigation of how potential antiepileptic compounds affect neuronal firing and network-level activity.

For instance, studies using cortical slices from epileptic patients have demonstrated that perampanel can significantly decrease the amplitude and firing rate of neuronal activity. researchgate.net By using multi-electrode arrays, researchers can record local field potentials and analyze parameters like the branching ratio, which provides insight into the propagation of spontaneous activity within the neuronal network. researchgate.net Perampanel has been shown to reduce this branching parameter, indicating its ability to control the spread of hyperexcitable events at a network level. researchgate.net Such models would be crucial for evaluating the activity of a compound like this compound.

Molecular Mechanism of Action Elucidation for this compound

The molecular mechanism of perampanel has been well-characterized, providing a clear starting point for understanding any related compounds.

Allosteric Binding Site Characterization

Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govnih.govnih.gov This means it does not directly compete with the neurotransmitter glutamate (B1630785) for its binding site. nih.govresearchgate.net Instead, it binds to an allosteric site, a different location on the receptor protein. nih.govnih.gov This binding event modulates the receptor's function, in this case, inhibiting it.

Radioligand binding studies have been instrumental in characterizing this interaction. These studies have shown that the binding of radiolabeled perampanel is not displaced by glutamate or competitive AMPA antagonists, confirming its non-competitive nature. researchgate.net However, its binding is displaced by GYKI 52466, another non-competitive AMPA receptor antagonist. nih.govresearchgate.net This suggests that perampanel and GYKI 52466 share a similar binding site on the AMPA receptor. nih.govresearchgate.net This allosteric site is believed to be located on the linker peptide segments of the AMPA receptor subunits that are responsible for transducing the conformational change from agonist binding into the opening of the ion channel. nih.govpsu.edu The binding of perampanel to this site is thought to restrict the conformational changes necessary for channel gating, thereby inhibiting receptor activation. nih.gov

Table 1: Perampanel Binding and Functional Inhibition

Parameter Value Cell/Tissue Type
IC50 for AMPA-induced Ca2+ influx 93 nM Cultured rat cortical neurons nih.gov
IC50 for AMPA receptor-mediated f-EPSPs 0.23 µM Rat hippocampal slices nih.gov
IC50 for human hippocampal AMPA receptors 2.6 - 7.0 µM Reconstituted in Xenopus oocytes researchgate.net

| IC50 for rat hippocampal AMPA receptors | 2.6 - 7.0 µM | Reconstituted in Xenopus oocytes researchgate.net |

IC50: Half maximal inhibitory concentration; f-EPSPs: field excitatory postsynaptic potentials.

Impact on Synaptic Transmission and Plasticity in Neuronal Networks

Perampanel's antagonism of AMPA receptors has a direct impact on excitatory synaptic transmission. AMPA receptors mediate the fast component of excitatory neurotransmission in the central nervous system. researchgate.netjneuropsychiatry.org By inhibiting these receptors, perampanel effectively reduces the excitability of neurons. researchgate.netpracticalneurology.com

Studies in hippocampal slices have demonstrated that perampanel selectively inhibits AMPA receptor-mediated synaptic transmission without significantly affecting responses mediated by NMDA or kainate receptors at therapeutic concentrations. psu.edunih.gov This selectivity is a key feature of its pharmacological profile. Perampanel reduces AMPA receptor-mediated excitatory postsynaptic field potentials in a concentration-dependent manner. nih.gov

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is thought to underlie processes like learning, memory, and also the development of epilepsy. jneuropsychiatry.org Long-term potentiation (LTP), a model of synaptic strengthening, is heavily dependent on AMPA receptor function. jneuropsychiatry.org By modulating AMPA receptor activity, compounds like perampanel can influence synaptic plasticity. While direct studies on perampanel's effect on LTP are a logical area of investigation, its known mechanism of action strongly suggests it would inhibit the induction or expression of this form of plasticity. The potential for a compound like this compound to modulate synaptic plasticity would be a critical aspect of its preclinical evaluation.

Exploration of Novel Pharmacological Targets and Effects Beyond AMPA Receptors

While perampanel is highly selective for AMPA receptors, recent research has begun to explore its effects on other related receptors. nih.govpracticalneurology.com The structural similarities between the binding pocket of perampanel on AMPA receptors and certain subunits of kainate receptors (another type of ionotropic glutamate receptor) have prompted investigation into potential off-target effects. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Perampanel
This compound
Glutamate
Picrotoxin

Structure Activity Relationship Sar Studies of Perampanel Amide Analogues

Systematic Structural Modifications of the Amide Moiety and Adjacent Aromatic Rings

The foundational SAR work on this class of compounds involved the manipulation of the three key aromatic substituents on the pyridinone core: the N-phenyl group at position 1, the phenyl group at position 3, and the pyridyl group at position 5. acs.org

Initial research identified a lead compound with a 1,5-diphenyl-3-(4-methoxyphenyl)pyridin-2(1H)-one structure. From this starting point, researchers explored how various substituents on these rings influenced the antagonist activity at the AMPA receptor, typically measured via in vitro assays like AMPA-induced Ca2+ influx in cortical neurons. researchgate.netacs.org

The investigation into the phenyl ring at the 3-position was particularly fruitful. Replacing the initial 4-methoxyphenyl (B3050149) group with an unsubstituted phenyl ring maintained the activity. However, introducing a cyano (-CN) group at the ortho-position of this phenyl ring led to a significant increase in potency. acs.org This modification culminated in the discovery of perampanel (B3395873), which incorporates a 2-cyanophenyl group at the 3-position. acs.org

Further studies on the N-phenyl ring (position 1) and the pyridyl ring (position 5) established their importance. While some modifications were tolerated, the unsubstituted phenyl at position 1 and the 2-pyridyl group at position 5 were found to be optimal for the desired antagonist activity. acs.orgfrontiersin.org

Table 1: Effect of Substituents on the 3-Position Phenyl Ring on AMPA Receptor Antagonist Activity

Compound/Analogue R Group at 3-Position In Vitro Activity (IC50, nM)
Lead Compound 4-Methoxyphenyl ~1000
Analogue 1 Phenyl ~1000
Analogue 2 2-Chlorophenyl ~500
Perampanel 2-Cyanophenyl 60

Data synthesized from findings reported in discovery literature. acs.org

The central pyridinone ring, a cyclic amide, is not just a scaffold but a critical component for receptor interaction. Its structure and the nature of its linkage to the aromatic substituents play a key role in defining the molecule's conformation and how it fits into the non-competitive binding site on the AMPA receptor. frontiersin.orgnih.gov The amide bond within the pyridinone ring is crucial for establishing key interactions within the binding pocket. frontiersin.org

Pharmacophore Modeling and Lead Optimization Guided by SAR

Pharmacophore modeling has been an essential tool in understanding the key chemical features required for the activity of non-competitive AMPA receptor antagonists like perampanel and in guiding the optimization of lead compounds. researchgate.netacs.org A pharmacophore model for this class of molecules typically defines the spatial arrangement of features such as hydrogen bond acceptors, aromatic rings, and hydrophobic centers that are necessary for binding. acs.org

For perampanel analogues, the pharmacophore generally consists of:

An aromatic/hydrophobic core: Provided by the central pyridinone ring.

Three aromatic features: Corresponding to the phenyl, cyanophenyl, and pyridyl rings, which engage in hydrophobic and π-stacking interactions within the receptor binding site. acs.org

A hydrogen bond acceptor: The carbonyl oxygen of the pyridinone ring is a critical hydrogen bond acceptor. acs.org

This type of model, derived from initial SAR data, allows for the virtual screening of compound libraries to identify new potential leads. acs.org Furthermore, it guides the rational design of new analogues by suggesting which modifications are likely to enhance binding affinity. For example, the model confirmed that adding a cyano group to the ortho-position of the 3-phenyl ring would place it in a favorable position within the binding site, a prediction that was validated by synthesis and testing, ultimately leading to perampanel. acs.orgacs.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Perampanel Amide Derivatives

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound derivatives, QSAR studies involve calculating a set of molecular descriptors for a series of analogues and then using statistical methods to build a model that can predict the AMPA receptor inhibitory activity (e.g., pIC50). researchgate.net

Relevant descriptors for QSAR models of perampanel-like compounds often include:

Electronic Descriptors: Such as partial charges, dipole moment, and frontier orbital energies (HOMO/LUMO), which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Typically the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

A typical QSAR study might find that a combination of a descriptor for hydrophobicity (logP) and an electronic descriptor (like the partial charge on the pyridinone oxygen) can effectively predict the antagonist activity. nih.gov These models are valuable for prioritizing the synthesis of new analogues, focusing efforts on compounds predicted to have the highest potency. researchgate.net

Table 2: Representative Descriptors Used in QSAR Modeling of Amide Derivatives

Descriptor Class Example Descriptor Property Measured Relevance to Perampanel Analogues
Electronic Partial Atomic Charge Electron distribution Strength of hydrogen bonding at the amide carbonyl.
Steric Molecular Volume Size and bulk Fit within the receptor's allosteric binding site.
Hydrophobic LogP Lipophilicity Ability to cross cell membranes and interact with hydrophobic pockets.
Topological Wiener Index Molecular branching Overall molecular shape and compactness.

This table represents typical descriptors used in QSAR studies for compounds of this nature. nih.govresearchgate.net

Conformational Analysis and Its Influence on Ligand-Receptor Interactions

The three-dimensional shape, or conformation, of perampanel is a critical determinant of its biological activity. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), investigates the molecule's preferred shapes and the energy barriers between them. researchgate.netresearchgate.net

For perampanel, the key degrees of freedom are the rotation around the single bonds connecting the three aromatic rings to the central pyridinone core. Studies have shown that the molecule is not planar; the aromatic rings are twisted relative to the pyridinone ring. researchgate.net This specific twisted conformation is believed to be the "bioactive conformation" that optimally fits into the non-competitive binding site of the AMPA receptor. researchgate.net

The analysis explains the significant differences in activity observed between closely related analogues. For example, the position of the nitrogen atom in the 5-position ring and the location of the cyano group on the 3-position ring influence the molecule's preferred conformation. researchgate.netresearchgate.net An analogue that cannot easily adopt the required bioactive conformation will exhibit lower binding affinity and reduced biological activity. These computational findings complement experimental SAR data, providing a molecular-level explanation for the observed activity trends and guiding the design of new molecules that are pre-organized to adopt the optimal binding shape. researchgate.net

Advanced Analytical Method Development and Validation for Perampanel Amide

Chromatographic Methodologies for Quantification and Purity Assessment

Chromatography stands as the cornerstone for the analysis of Perampanel (B3395873), providing robust platforms for both quantification in various matrices and the assessment of purity by separating the main compound from any impurities or degradation products. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely employed for the analysis of Perampanel. researchgate.net Methods have been developed utilizing different detectors, each selected based on the specific requirements of the analysis, such as required sensitivity and the complexity of the sample matrix.

UV Detection: HPLC methods with Ultraviolet (UV) detection are frequently used for the quantitative determination of Perampanel in pharmaceutical formulations and human plasma. researchgate.netnih.gov A typical method involves a simple protein precipitation step for plasma samples, followed by chromatographic separation on reverse-phase columns. nih.gov For instance, one validated HPLC-UV method uses two reverse-phase monolithic columns and a mobile phase of water/acetonitrile (B52724) (60:40 v/vol) with phosphoric acid, allowing for quantification in human plasma with a limit of quantitation (LOQ) of 25 ng/mL at a detection wavelength of 320 nm. researchgate.netnih.gov Another method for pharmaceutical tablets reported detection at 210 nm. researchgate.net These methods are valued for their cost-effectiveness and suitability for therapeutic drug monitoring (TDM). researchgate.netnih.gov

Fluorescence Detection (FLD): Leveraging the intrinsic fluorescence of the Perampanel molecule, HPLC-FLD provides enhanced sensitivity and selectivity compared to UV detection. researchgate.netmdpi.com This is particularly advantageous for bioanalytical applications where sample volumes are small and concentrations are low. mdpi.com A validated HPLC-FLD method for rat plasma demonstrated a linearity range of 3.75 to 300 ng/mL, using excitation and emission wavelengths of 285 nm and 430 nm, respectively. researchgate.netmdpi.com Another rapid method for human plasma achieved a total run time of 5 minutes with an LOQ of 20 ng/mL. researchgate.netnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, making it a powerful tool for both quantitative analysis and impurity identification. nih.govnih.gov LC-MS methods have been developed for the determination of Perampanel and its process-related impurities, often used to characterize degradation products formed under stress conditions. eurekaselect.comoup.com

Table 1: Examples of HPLC Methods for Perampanel Analysis

Detection ModeMatrixColumnMobile PhaseFlow RateLinear Range / LLOQReference
UV (320 nm)Human PlasmaReverse-phase monolithic (x2)Water/Acetonitrile (60:40 v/v) + Phosphoric Acid1.5 mL/min25-1000 ng/mL researchgate.netnih.gov
UV (230 nm)Oral SuspensionHypersil ODS (250x4.6 mm, 5µ)Buffer:Acetonitrile (50:50 v/v)1.0 mL/minNot Specified ijcrt.org
Fluorescence (Ex: 285 nm, Em: 430 nm)Rat PlasmaHypersil Gold C18 (250x4.6 mm, 5 µm)Acetonitrile:Methanol:Water (27.5:27.5:45.0 v/v/v) pH 3.251.25 mL/min3.75-300 ng/mL researchgate.netmdpi.com
FluorescenceHuman PlasmaKinetex PFP (100x2.6 mm, 4.6 µm)Sodium Acetate (0.03 M, pH 3.7)/Acetonitrile (40:60 v/v)0.8 mL/min20-1000 ng/mL researchgate.netnih.gov
Mass SpectrometryHuman PlasmaNot SpecifiedNot SpecifiedNot Specified2.5-2800 ng/mL nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High Sensitivity and Selectivity

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is considered a gold standard for the bioanalysis of Perampanel due to its exceptional sensitivity, selectivity, and speed. researchgate.netakjournals.com These methods allow for the quantification of very low concentrations of the analyte in complex biological matrices.

The high sensitivity of UPLC-MS/MS enables the use of small sample volumes, which is a significant advantage in preclinical studies involving small animals or in pediatric clinical settings. researchgate.netakjournals.com Validation according to regulatory guidelines (e.g., FDA and EMA) confirms the reliability of these methods, demonstrating high accuracy and precision. nih.gov For instance, a validated method for human plasma achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL from just 50 µL of plasma. researchgate.net Another method developed for pediatric use had a linear range of 1.00–2,000 ng/mL. researchgate.netakjournals.com Sample preparation is typically streamlined, often involving a simple protein precipitation step with acetonitrile, sometimes followed by dilution. researchgate.netakjournals.combg.ac.rs The use of a deuterated internal standard, such as Perampanel-d5, is common to ensure high accuracy. researchgate.netbg.ac.rsresearchgate.net

Table 2: Examples of UPLC-MS/MS Methods for Perampanel Bioanalysis

MatrixColumnSample PreparationLinear RangeLLOQReference
Human PlasmaNot SpecifiedProtein Precipitation2.00-500 ng/mL2.00 ng/mL researchgate.net
Human PlasmaKinetex® C18Protein Precipitation1.00–2,000 ng/mL1.00 ng/mL researchgate.netakjournals.com
Human PlasmaC18 columnProtein Precipitation0.5–500 ng/mL0.5 ng/mL researchgate.net
Saliva (VAMS)Monolithic columnVAMS extraction with methanol0.5-300 ng/mL0.5 ng/mL mdpi.com
Bulk DrugAquity BEH C18 (100x2.1 mm, 1.7 µm)Dissolution20-120 µg/mL0.06 µg/mL researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While HPLC and UPLC are the primary techniques for analyzing the non-volatile Perampanel molecule, Gas Chromatography (GC) has been established as a valuable method for determining its volatile process-related impurities. eurekaselect.comresearchgate.netepa.gov The direct analysis of Perampanel by GC is not feasible due to its low volatility and thermal instability. However, GC coupled with a mass spectrometer (MS) or an electron capture detector (μ-ECD) is ideal for quantifying small, volatile organic impurities that may be present in the bulk drug substance from the synthesis process. eurekaselect.comepa.gov

One such validated method focuses on the determination of 2-bromopropane, a potential genotoxic impurity. eurekaselect.com This method utilizes an Agilent DB-624 column with a temperature gradient program and a μ-ECD detector, demonstrating the sensitivity required for trace-level impurity analysis in accordance with ICH guidelines. eurekaselect.comepa.gov

Thin-Layer Chromatography (TLC) for Screening and Rapid Purity Checks

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for the qualitative analysis of Perampanel. researchgate.net It is primarily used for preliminary purity testing, monitoring the progress of synthesis reactions, and identifying the compound in pharmaceutical preparations. lgcstandards.comgoogle.com

In a typical application, a silica (B1680970) gel plate is used as the stationary phase with a solvent system like Dichloromethane:Methanol (9:1 v/v). lgcstandards.com The spots are visualized under UV light, and the retention factor (Rf) value (e.g., 0.75 in one study) is used for identification. lgcstandards.com While not a quantitative technique in its classical form, TLC is invaluable in early-stage development and for quick checks in quality control where a simple pass/fail result is sufficient. researchgate.netgoogle.com

Electrochemical and Voltammetric Analytical Approaches for Perampanel Amide

Electrochemical methods offer a sensitive and straightforward alternative to chromatographic techniques for the determination of Perampanel. researchgate.net Recent research has focused on developing novel electrochemical sensors that provide rapid and low-cost analysis. researchgate.net

A noteworthy development is a sensor fabricated by modifying a graphite (B72142) pencil electrode with electrodeposited gold nanoparticles (AuNPs/PE). researchgate.netresearchgate.net This sensor was used for the sensitive voltammetric determination of Perampanel in pharmaceutical formulations and spiked plasma. researchgate.net The analysis is based on the irreversible electrooxidation of the amide nitrogen atom in the Perampanel structure. researchgate.net

Using differential pulse voltammetry in a Britton-Robinson buffer solution at pH 4.0, the sensor detected an irreversible anodic peak at approximately 1.15 V. researchgate.netresearchgate.net This method demonstrated excellent performance characteristics, as detailed in the table below. The approach is notable for its wide linear range, low detection limit, and good operational stability, making it a promising tool for routine quality control. researchgate.net

Table 3: Performance Characteristics of a Voltammetric Sensor for Perampanel

ParameterValueReference
TechniqueDifferential Pulse Voltammetry researchgate.netresearchgate.net
ElectrodeGold Nanoparticles Pencil Electrode (AuNPs/PE) researchgate.net
pH4.0 (BR buffer) researchgate.net
Linear Range10 to 1295 ng/mL researchgate.net
Limit of Quantification (LOQ)10.0 ng/mL researchgate.net
Limit of Detection (LOD)3.03 ng/mL researchgate.net

Development of Bioanalytical Methods for this compound in Biological Matrices (e.g., Plasma, Tissue Homogenates from Preclinical Studies)

The development of robust bioanalytical methods is essential for evaluating the pharmacokinetic profile of Perampanel in preclinical studies. These methods are validated to accurately measure drug concentrations in complex biological matrices like plasma and tissue homogenates. mdpi.comipg.pt

A variety of sample preparation techniques have been optimized to extract Perampanel from these matrices, ensuring clean samples and reliable quantification. These include:

Protein Precipitation (PP): A simple and rapid method where a solvent like acetonitrile is used to precipitate proteins from plasma samples. nih.govresearchgate.netakjournals.combg.ac.rs

Liquid-Liquid Extraction (LLE): A technique that separates the drug from the matrix based on its solubility in two immiscible liquid phases. mdpi.com

Microextraction by Packed Sorbent (MEPS): A miniaturized version of solid-phase extraction that requires very small sample volumes (e.g., 50 µL of rat plasma), making it ideal for preclinical research. mdpi.comresearchgate.netmendeley.com This technique provides clean extracts, enhancing column life and chromatographic performance. mdpi.com

Volumetric Absorptive Microsampling (VAMS): A modern technique that allows for the collection of a precise volume of a biological fluid (e.g., 30 µL of saliva) on an absorptive tip, simplifying sample collection and storage. mdpi.com

These extraction methods are typically followed by analysis using highly sensitive techniques like HPLC-FLD or, more commonly, UPLC-MS/MS. mdpi.commdpi.com For instance, an HPLC-FLD method was developed and validated for the analysis of Perampanel in MEPS-processed rat plasma. mdpi.comresearchgate.net Furthermore, methods have been established to measure Perampanel distribution in different brain regions by analyzing tissue homogenates from mice, providing crucial data for understanding its neuropharmacokinetics. ipg.pt Mass spectrometry has also been used to measure concentrations of Perampanel in brain tissue from rats and in human glioma tissue to correlate drug levels with biological activity. bg.ac.rsnih.govresearchgate.net

The validation of these bioanalytical methods involves assessing specificity, linearity, accuracy, precision, recovery, and stability under various conditions (e.g., freeze-thaw cycles) to ensure the data generated is reliable for pharmacokinetic studies. mdpi.comnih.gov

Sample Preparation Techniques

Effective sample preparation is a prerequisite for accurate and reliable analytical results, particularly when analyzing trace-level impurities in complex matrices such as plasma or pharmaceutical formulations. The goal is to isolate the analytes of interest from interfering substances. Common techniques used in the analysis of Perampanel, which are also applicable to the separation of its impurities like this compound, include Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). researchgate.netuc.pt

Protein Precipitation (PP): This is a straightforward and widely used method for preparing plasma samples. It involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the plasma sample. researchgate.netresearchgate.net This denatures and precipitates plasma proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte (Perampanel) and its impurities, is then analyzed. This method is noted for its simplicity and speed. researchgate.netresearchgate.net One-step protein precipitation with acetonitrile has been successfully used for sample preparation before LC-MS/MS analysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a sample clean-up technique based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It provides a cleaner extract compared to protein precipitation, though it can be more time-consuming. researchgate.net For Perampanel and its related substances, which have high partition coefficients (Log P), organic solvents are effective for extraction. uc.pt

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties. A specific type of SPE, microextraction by packed sorbent (MEPS), has been utilized for the analysis of Perampanel in rat plasma. mdpi.comresearchgate.net This technique requires a very small sample volume (e.g., 50 µL) and yields clean extracts, which can enhance the lifespan of the analytical column and improve chromatographic performance. mdpi.com

Validation Parameters: Linearity, Precision, Accuracy, Selectivity, Sensitivity, and Stability

Analytical method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure that the method is suitable for its intended purpose. cjebm.org The validation process assesses several key parameters.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For methods analyzing Perampanel, linearity is typically established over a specific concentration range. For instance, one HPLC-FLD method demonstrated linearity from 3.75 to 300 ng/mL, while a UPLC method for bulk drug analysis was linear from 20 to 120 µg/mL. researchgate.netmdpi.com

Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements, usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results to the true value. Validated methods for Perampanel demonstrate high precision and accuracy. For example, an HPLC-UV method showed intra- and inter-day coefficients of variation not exceeding 7.4%, with accuracy ranging from 96.4% to 113.3%. nih.gov Another study reported precision values between 5.16% and 10.71% and accuracy from 99.40% to 107.89%. mdpi.com

Selectivity and Sensitivity: Selectivity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. No endogenous interfering peaks were observed at the retention times of Perampanel and its internal standard in validated methods. mdpi.comresearchgate.net Sensitivity is typically defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). A stability-indicating UFLC method reported an LOD of 0.01451 μg/mL and an LOQ of 0.0437 μg/mL for Perampanel. researchgate.net

Stability: Stability studies are conducted to evaluate the analyte's stability in a given matrix under specific conditions for specific time intervals. For Perampanel, stability has been assessed under various conditions, including short-term room temperature, long-term storage at -20°C, and freeze-thaw cycles. mdpi.com In one study, Perampanel samples in plasma were stable for up to 8 hours at room temperature and for at least 7 days when stored at -20°C. mdpi.com Forced degradation studies also assess stability under stress conditions like acid, base, oxidation, heat, and light to demonstrate the method's stability-indicating nature. researchgate.netresearchgate.net

Validation Parameters for HPLC-FLD Method for Perampanel in Rat Plasma mdpi.com
ParameterResult
Linearity Range3.75 - 300 ng/mL
Correlation Coefficient (r)> 0.999
Precision (% RSD)5.16% - 10.71%
Accuracy99.40% - 107.89%
Short-term Stability (Room Temp)Stable for 8 hours
Long-term Stability (-20°C)Stable for 7 days
Validation Parameters for HPLC-UV Method for Perampanel in Human Plasma nih.gov
ParameterResult
Linearity Range25 - 1000 ng/mL
Correlation Coefficient (r)≥ 0.998
Limit of Quantitation (LOQ)25 ng/mL
Precision (Intra- and Inter-day CV)≤ 7.4%
Accuracy96.4% - 113.3%

Reference Standard Characterization and Impurity Profiling of this compound

This compound, chemically known as 2-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzamide, is a known process-related impurity and degradation product of Perampanel. synzeal.comacanthusresearch.comsimsonpharma.com The characterization of reference standards and the profiling of impurities are essential for controlling the quality of the drug substance.

Reference standards for this compound are commercially available and are used for analytical method development, validation, and quality control applications during drug production. synzeal.com These standards are supplied with a detailed Certificate of Analysis, confirming their identity and purity. acanthusresearch.comschd-shimadzu.com

Impurity profiling is often conducted using forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.net These studies help to identify potential degradation products and develop stability-indicating analytical methods.

Forced Degradation Findings: Studies on Perampanel have shown that it degrades under acid hydrolysis, basic hydrolysis, and oxidative conditions, while remaining stable under thermal and photolytic stress. researchgate.netresearchgate.net

Acid and Base Hydrolysis: Both acidic and basic stress conditions were found to result in the formation of the same degradation product. researchgate.net

Oxidative Degradation: Treatment with hydrogen peroxide resulted in the formation of a different degradation product. researchgate.net In one study, oxidative degradation with peroxide led to the formation of an impurity at a level of 11.68%. researchgate.net

The degradation products, including this compound, are structurally characterized using advanced spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Summary of Forced Degradation of Perampanel researchgate.net
Stress ConditionObservationDegradation (%)
Acid HydrolysisDegradation impurity-A formed17.02%
Base HydrolysisSame impurity as acid hydrolysis2.96%
Oxidative (Peroxide)Degradation impurity-B formed11.68%
Thermal DegradationStable-
Photo DegradationStable-

Computational and in Silico Modeling of Perampanel Amide

Molecular Docking Simulations for Ligand-Receptor Interactions of Perampanel (B3395873) Amide

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate, such as Perampanel amide, to its protein target.

Molecular docking simulations are crucial for identifying the precise binding location of this compound on its target receptor, which is typically a subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. columbia.edu These simulations predict that the inhibitor wedges itself into a binding pocket on the receptor, which prevents the conformational changes necessary for ion channel opening. columbia.edu The binding pocket for perampanel-like compounds is formed by residues in the pre-M1 linker and the M3 and M4 transmembrane helices of the AMPA receptor subunit. nih.gov

Computational studies have explored the binding of perampanel and its analogues to various protein targets. For instance, in a virtual screening study against the main protease (Mpro) of SARS-CoV-2, perampanel exhibited a Glide docking score of -6.965 kcal/mol. oup.comoup.com Another study reported a binding affinity of -9.2 kcal/mol for perampanel with the same target. researchgate.netnih.gov These energy values indicate a favorable binding interaction, quantifying the stability of the ligand-receptor complex. The lower the binding energy, the more stable the complex is predicted to be.

Target ProteinDocking Score (kcal/mol)Computational MethodReference
SARS-CoV-2 Mpro-6.965Glide Docking oup.comoup.com
SARS-CoV-2 Mpro-9.2Molecular Docking researchgate.netnih.gov

Docking simulations not only predict where a ligand binds but also how it interacts with specific amino acid residues within the binding site. For perampanel analogues targeting the SARS-CoV-2 Mpro, key interactions have been identified. acs.org For example, the crystal structure of an analogue in complex with Mpro revealed three significant hydrogen bonds:

The pyridinone oxygen with the backbone nitrogen of Glu166 . acs.org

The nitrile nitrogen with the backbone nitrogen of Cys145 . acs.org

The pyridine (B92270) nitrogen with the Nε of His163 . acs.org

Additionally, hydrophobic interactions play a crucial role. A chlorophenyl group was observed to pack against the imidazole (B134444) ring of His41 . acs.org In another study, interactions with residues such as His41 and Cys145 were also noted as important for binding. nih.gov These specific interactions are fundamental to the stability of the ligand-receptor complex and provide a roadmap for designing new analogues with improved affinity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of this compound-Receptor Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations are often performed to validate the stability of the predicted binding pose and to explore the dynamic behavior of the this compound-receptor complex.

Studies on perampanel and its analogues have utilized MD simulations to confirm the stability of the docked complexes. oup.comnih.govjneurosci.orgresearchgate.net For instance, a 50 ns MD simulation was used to investigate the stability of perampanel docked with SARS-CoV-2 proteins. oup.com Another study extended this to a 100 ns simulation to assess conformational changes. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the system over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the predicted pocket. Analysis of the interaction of perampanel with calf thymus DNA showed the system reaching equilibrium at approximately 100 ns in a 200 ns simulation. researchgate.net These simulations confirm that the binding mode identified via docking is maintained and that the complex is structurally stable. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can elucidate the distribution of electrons, predict molecular properties, and analyze reactivity, providing insights that are complementary to classical methods like docking and MD.

DFT studies on perampanel have been conducted to understand its molecular and vibrational structure. researchgate.netmdpi.compolimi.it These calculations help determine the lowest energy conformation of the molecule and identify potential proton acceptor sites, such as the oxygen and various nitrogen atoms in the structure. researchgate.netmdpi.com By simulating the Raman spectra of different protonated forms of perampanel, researchers can compare these with experimental results to validate the computational model. researchgate.netmdpi.comnih.gov This understanding of the electronic properties and potential for protonation is crucial for explaining its interaction with biological targets and its spectroscopic characteristics. researchgate.netmdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties of this compound

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate. These predictions are vital for early-stage drug discovery, as they help to identify compounds with favorable drug-like properties and flag potential liabilities before costly experimental studies are undertaken.

For this compound and its analogues, various ADME parameters can be predicted using software like SwissADME. innovareacademics.inmdpi.com Key predicted properties include:

Gastrointestinal (GI) Absorption: Predictions for perampanel analogues often indicate high oral absorption. researchgate.net

Blood-Brain Barrier (BBB) Permeation: This is critical for centrally acting drugs. Models like the BOILED-Egg plot can predict whether a compound is likely to cross the BBB. mdpi.com

Plasma Protein Binding (PPB): Perampanel is known to be highly bound to plasma proteins (around 95%), primarily albumin and α1-acid glycoprotein. drugbank.com In silico models predict high PPB values for its analogues as well. researchgate.net

Metabolism: Perampanel is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. drugbank.com In silico tools can predict potential sites of metabolism on the molecule, helping to anticipate metabolic pathways and potential drug-drug interactions. drugbank.comnih.gov

ADME PropertyPredicted/Observed ValueSignificance
Human Oral AbsorptionHigh (e.g., 86-100% for analogues) researchgate.netIndicates good absorption from the gut.
Plasma Protein Binding~95% drugbank.comAffects distribution and free drug concentration.
CNS PermeationPredicted to cross BBB mdpi.comEssential for activity in the central nervous system.
Primary Metabolic EnzymesCYP3A4, CYP3A5 drugbank.comIndicates potential for drug-drug interactions.

Virtual Screening and Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. escholarship.org Building upon the structural and mechanistic insights gained from docking and other modeling techniques, virtual screening and library design efforts aim to discover novel analogues of this compound with improved properties.

Starting with the perampanel scaffold, computational methods can guide the design of new analogues. acs.orgiiim.res.in For example, Free Energy Perturbation (FEP) calculations can predict how specific chemical modifications will affect binding affinity, rapidly guiding the optimization of a lead compound. acs.org In one study, FEP calculations led to the synthesis of perampanel analogues with significantly improved inhibitory activity against SARS-CoV-2 Mpro, with IC50 values dropping from over 100 μM for perampanel to the low micromolar and even nanomolar range for the new analogues. acs.org

These structure-based design efforts might focus on:

Enhancing Potency: By modifying functional groups to form stronger or additional interactions with key residues in the binding pocket. acs.org

Improving Metabolic Stability: By altering sites on the molecule that are susceptible to metabolic enzymes, for instance, through the introduction of sterically shielding groups to protect labile amide bonds. nih.gov

Optimizing Selectivity: By designing modifications that favor binding to the desired target over off-targets.

Through these iterative cycles of design, synthesis, and testing, guided by computational models, libraries of novel this compound analogues can be efficiently explored to identify candidates with superior therapeutic potential. unina.itacs.org

Future Research Directions and Translational Perspectives for Perampanel Amide

Investigation of Perampanel (B3395873) Amide as a Chemical Probe for Glutamatergic Systems

The glutamatergic system, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is a critical area of neuroscience research. Perampanel is a potent and selective non-competitive antagonist of the AMPA receptor. nih.govnih.gov Given the structural similarity, Perampanel amide holds promise as a novel chemical probe to further elucidate the intricacies of glutamatergic neurotransmission.

Future research should focus on a comprehensive comparison of the binding kinetics and allosteric modulation of AMPA receptors by Perampanel and this compound. While Perampanel's interaction with the AMPA receptor is well-characterized, understanding how the replacement of a nitrile with an amide group affects this interaction could provide valuable insights into the structure-activity relationship at the receptor's allosteric site. aesnet.orgnih.gov

Key Research Questions:

Does this compound exhibit similar selectivity and potency for AMPA receptors compared to Perampanel?

How does the amide functionality alter the binding affinity and residence time of the molecule at the AMPA receptor?

Can radiolabeled this compound be developed as a positron emission tomography (PET) ligand for in vivo imaging of AMPA receptors?

A detailed investigation into these aspects could establish this compound as a valuable tool for studying the physiological and pathological roles of AMPA receptors.

Potential for this compound as a Research Tool in Neurobiology

Beyond its potential as a direct AMPA receptor probe, this compound could serve as a versatile research tool in broader neurobiological studies. The amide group can be a site for further chemical modification, allowing for the attachment of fluorescent tags, photoaffinity labels, or biotin (B1667282) moieties. Such derivatives would be instrumental in a variety of applications.

Potential Applications:

Receptor Trafficking Studies: Fluorescently tagged this compound could be used to visualize the internalization and recycling of AMPA receptors in real-time in neuronal cultures.

Proteomics Approaches: Photoaffinity-labeled this compound could be employed to identify novel interacting proteins and subunits of the AMPA receptor complex.

Target Validation: Biotinylated this compound could be used in pull-down assays to confirm target engagement and explore off-target effects.

The development of such tool compounds derived from this compound would significantly contribute to our understanding of the molecular machinery governing excitatory neurotransmission.

Exploration of this compound's Activity in Other Neurological Disease Models (Preclinical)

The therapeutic potential of Perampanel extends beyond epilepsy, with preclinical studies suggesting efficacy in models of other neurological disorders. researchgate.netalsuntangled.comelifesciences.org It is plausible that this compound may also possess therapeutic activity, potentially with a different pharmacological profile.

Areas for Preclinical Investigation:

Neurodegenerative Diseases: Given the role of excitotoxicity in conditions like Alzheimer's and Parkinson's disease, the neuroprotective effects of this compound should be evaluated in relevant animal models. nih.gov

Pain and Migraine: The involvement of glutamatergic signaling in pain pathways suggests that this compound could be investigated for its analgesic properties in models of neuropathic pain and migraine.

Psychiatric Disorders: Dysregulation of glutamate (B1630785) signaling is implicated in various psychiatric conditions. The activity of this compound could be explored in preclinical models of anxiety and depression.

Comparative preclinical studies of Perampanel and this compound in these disease models would be crucial to determine if the amide derivative offers any advantages in terms of efficacy, potency, or pharmacokinetic properties.

Table 1: Potential Preclinical Neurological Disease Models for this compound Investigation
Disease AreaSpecific ModelRationale for Investigation
Neurodegenerative DiseasesAmyloid-β plaque models (Alzheimer's)Investigate reduction of excitotoxicity-induced neuronal death.
Pain and MigraineChronic Constriction Injury (Neuropathic Pain)Assess analgesic effects through modulation of central sensitization.
Psychiatric DisordersElevated Plus Maze (Anxiety)Explore anxiolytic potential via regulation of glutamatergic hyperactivity.

Contribution of this compound Research to the Broader Understanding of Amide-Containing Bioactive Molecules

Key Contributions to Medicinal Chemistry:

Structure-Activity Relationship (SAR) Studies: A thorough comparison of the biological activities of Perampanel and this compound will provide valuable SAR data, informing the design of future central nervous system (CNS) drugs.

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will contribute to the understanding of how the amide group affects drug disposition and bioavailability.

Metabolic Stability: The amide bond is susceptible to enzymatic hydrolysis. Studying the metabolic fate of this compound can provide insights into designing more metabolically stable bioactive compounds. kit.edu

Q & A

Q. What is the mechanism of action of perampanel in seizure control, and how is this evaluated in preclinical models?

Perampanel acts as a selective, non-competitive antagonist of AMPA-type glutamate receptors, inhibiting post-synaptic excitatory neurotransmission. Preclinical evaluation involves in vitro electrophysiological assays (e.g., patch-clamp studies on recombinant AMPA receptors) and in vivo animal models (e.g., maximal electroshock or chemically induced seizures in rodents). Dose-response relationships and receptor occupancy are quantified using radioligand binding assays .

Q. What pharmacokinetic parameters are critical for evaluating perampanel in clinical trials, and how are they measured?

Key parameters include Cmax (peak plasma concentration) , AUC (area under the curve) , t½ (elimination half-life) , and tmax (time to Cmax) . These are assessed through serial blood sampling (e.g., up to 72 hours post-dose) in cross-over bioequivalence studies. Plasma concentrations are quantified via LC-MS/MS, with statistical analysis focusing on 90% confidence intervals for AUC and Cmax ratios (80–125% for bioequivalence). Exclusion criteria often omit subjects with pre-dose concentrations >5% of Cmax to avoid residual drug interference .

Q. How do demographic factors like ethnicity influence perampanel pharmacokinetics, and what study designs address this?

Ethnicity-related variations are evaluated through population pharmacokinetic (PopPK) studies with sparse sampling in diverse cohorts. For example, studies in healthy Chinese adults compared with Japanese, Korean, and White populations use non-compartmental analysis to assess AUC and Cmax. No clinically relevant differences have been observed, but PopPK models adjust for covariates like body weight and CYP3A4 activity .

Advanced Research Questions

Q. How can researchers reconcile contradictions between clinical trial data and real-world evidence on perampanel efficacy?

Discrepancies often arise due to trial limitations (small samples, short duration, exclusion of comorbidities) versus real-world heterogeneity . Methodological solutions include:

  • Meta-analyses of RCTs to pool efficacy/safety data, addressing heterogeneity via subgroup analysis (e.g., by concomitant AEDs) .
  • Large-scale database studies using electronic health records to analyze long-term outcomes (e.g., hospitalization rates) .
  • Propensity score matching in observational studies to reduce confounding variables .

Q. What experimental designs are optimal for assessing perampanel’s hepatotoxicity compared to traditional AEDs?

  • In vitro models : Primary human hepatocytes or HepG2 cells exposed to perampanel and comparators (e.g., carbamazepine), measuring biomarkers like ALT, AST, and mitochondrial membrane potential via fluorescence assays .
  • In vivo rodent studies : Chronic dosing with histopathological evaluation of liver tissue and serum transaminase levels.
  • Real-world pharmacovigilance : Mining adverse event databases (e.g., FAERS) using disproportionality analysis (reporting odds ratios) .

Q. How can biomarkers enhance perampanel’s personalized dosing in diverse populations?

  • Pharmacogenomic studies : Genotype variants in CYP3A4/5 and UGT1A9 to predict metabolic variability.
  • Exposure-response modeling : Link trough concentrations to efficacy (seizure reduction) and safety (dizziness incidence) using nonlinear mixed-effects models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.